1,12-Diisothiocyanatododecane
Description
1,12-Diisothiocyanatododecane is a bifunctional compound featuring two isothiocyanate (-N=C=S) groups at terminal positions of a 12-carbon aliphatic chain. Isothiocyanates are electrophilic agents commonly employed in bioconjugation, polymer crosslinking, and pharmaceutical synthesis. Notably, the compound’s long hydrocarbon chain may enhance solubility in nonpolar environments compared to shorter-chain analogs .
Properties
Molecular Formula |
C14H24N2S2 |
|---|---|
Molecular Weight |
284.5 g/mol |
IUPAC Name |
1,12-diisothiocyanatododecane |
InChI |
InChI=1S/C14H24N2S2/c17-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-14-18/h1-12H2 |
InChI Key |
VFHJZSHCDXOHJV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCN=C=S)CCCCCN=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,12-Diisothiocyanatododecane with three related compounds from the evidence: Dodecane-1,12-diol , Hexamethylene diisocyanate , and 1-Iodododecane . Key distinctions in functional groups, reactivity, and applications are highlighted.
Table 1: Comparative Overview of this compound and Analogs
Functional Group Reactivity
- Isothiocyanate vs. Isocyanate : Isothiocyanates (target compound) exhibit lower electrophilicity compared to isocyanates (e.g., Hexamethylene diisocyanate) due to sulfur’s larger atomic size and reduced electronegativity. This results in slower reaction kinetics with nucleophiles (e.g., amines) but higher stability in aqueous environments .
- Isothiocyanate vs. Hydroxyl : Unlike Dodecane-1,12-diol’s hydroxyl groups, which participate in hydrogen bonding and esterification, isothiocyanates undergo addition reactions (e.g., thiourea formation with amines) .
- Isothiocyanate vs. Iodide : 1-Iodododecane’s iodide is a leaving group, enabling SN2 alkylation, whereas isothiocyanates act as electrophilic coupling agents .
Stability and Handling
- Dodecane-1,12-diol is stable under standard storage but incompatible with strong oxidizers .
- Hexamethylene diisocyanate requires stringent handling due to moisture sensitivity and toxicity .
- This compound (by analogy) likely shares handling precautions with isocyanates, necessitating inert atmospheres to prevent hydrolysis.
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